molecular formula C19H23N3O5S2 B2922686 N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874804-74-7

N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2922686
CAS No.: 874804-74-7
M. Wt: 437.53
InChI Key: FYWCWGBYTOYONZ-UHFFFAOYSA-N
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Description

N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic small molecule of significant interest in early-stage research and development. This complex compound features a hybrid structure incorporating thiophene-sulfonyl , oxazolidine , and diamide motifs, which are privileged scaffolds frequently found in pharmacologically active compounds. Its molecular architecture suggests potential for interaction with various biological targets. Preliminary investigative applications, which require further validation, may include its use as a key intermediate in the synthesis of more complex chemical libraries or as a candidate for high-throughput screening campaigns against specific protein targets. Researchers in the fields of medicinal chemistry and chemical biology may find value in exploring its structure-activity relationships (SAR) or its potential mechanism of action in specific biological pathways. The thiophene-2-sulfonyl group, in particular, is a moiety often associated with enzyme inhibition, making this compound a relevant subject for studies in inhibitor design. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments to fully characterize the properties, activity, and safety profile of this compound for their specific applications.

Properties

IUPAC Name

N-(3-phenylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c23-18(20-10-4-8-15-6-2-1-3-7-15)19(24)21-14-16-22(11-12-27-16)29(25,26)17-9-5-13-28-17/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWCWGBYTOYONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazolidinone ring, followed by the introduction of the thiophene-2-sulfonyl group. The phenylpropyl group is then attached through a series of substitution reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols are followed, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxazolidinone ring or the sulfonyl group.

    Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxazolidinone ring could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below highlights structural similarities and differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Use (if reported) Reference
Target Compound : N'-(3-Phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide C₂₀H₂₄N₃O₅S₂ (estimated) ~466.55 (est.) Thiophene-2-sulfonyl, oxazolidine, ethanediamide backbone Inferred protease/ion channel modulation potential
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide () C₁₇H₂₄ClN₃O₅S 417.91 4-Chlorobenzenesulfonyl, oxazinan ring, iso-butyl group Not explicitly stated (R&D use)
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide () C₂₃H₂₄N₃O₄S (estimated) ~454.52 (est.) Benzodioxole, tetrahydroquinoline, ethanediamide backbone Falcipain inhibition (antimalarial potential)
IPPQ: 2-(3,5-Dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide () C₂₅H₂₆N₅O₂ 428.51 Quinazoline core, 3-phenylpropylamino group, isoxazole CaVα-β interaction antagonist (ion channel blocker)
IZ5: N-{(1S)-2-{4-[(5S)-1,1-Dioxido-3-oxoisothiazolidin-5-yl]phenyl}-1-[4-(3-phenylpropyl)-1H-imidazol-2-yl]ethyl}-3-fluorobenzenesulfonamide () C₃₄H₃₃FN₄O₅S₂ 698.78 3-Phenylpropyl, isothiazolidinone, fluorobenzenesulfonamide Tyrosine phosphatase 1B inhibitor (GOLD score: 69.07)
Key Observations:
  • Backbone Flexibility : The oxazolidine ring (target compound) offers conformational rigidity versus the oxazinan ring (), which could influence pharmacokinetic properties like metabolic stability .
  • Biological Targets : Ethanediamide derivatives in and show activity against enzymes (falcipain, tyrosine phosphatase 1B), while IPPQ () targets ion channels, suggesting structural tuning dictates target specificity .

Pharmacological and Physicochemical Properties

  • Solubility : The thiophene-sulfonyl group may increase hydrophilicity compared to purely aromatic sulfonamides (e.g., ’s 4-chlorobenzenesulfonyl derivative), though this requires experimental validation .
  • Binding Affinity : The ethanediamide backbone is a common feature in protease inhibitors (), suggesting the target compound could share similar mechanisms, albeit modulated by its unique substituents .

Biological Activity

N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores its biological activity based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The compound can be synthesized through a series of reactions involving thiophene derivatives and oxazolidine frameworks. The synthesis typically involves the reaction of thiophene-2-sulfonyl chloride with appropriate amines followed by further modifications to introduce the phenylpropyl group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, thiazole derivatives have shown significant antibacterial activity against various strains of bacteria. The presence of the thiophene and oxazolidine moieties is believed to contribute to this activity through mechanisms such as inhibition of cell wall synthesis or interference with protein synthesis pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 µg/mL
Compound BEscherichia coli10 µg/mL
Compound CCandida albicans12 µg/mL

Antifungal Activity

The antifungal activity of related compounds has been documented extensively. For example, certain oxazolidine derivatives have demonstrated efficacy against Candida species by targeting ergosterol biosynthesis, a crucial component of fungal cell membranes.

Case Study: Ergosterol Inhibition
In a study assessing the antifungal properties of oxazolidine derivatives, it was found that these compounds significantly inhibited ergosterol synthesis in Candida parapsilosis, with reductions in ergosterol levels measured at 88.6% after 48 hours of treatment . This mechanism is comparable to that of traditional azole antifungals.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell wall synthesis and ergosterol biosynthesis.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate favorable absorption and distribution characteristics, although detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies are necessary for comprehensive insights.

Table 2: ADME Properties

PropertyValue
Bioavailability>70%
Half-life4 hours
MetabolismLiver
ExcretionUrine

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